molecular formula C19H16N4O2 B11394707 1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11394707
M. Wt: 332.4 g/mol
InChI Key: FYMBNZNCIJPLQO-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole ring fused with a pyrrolone moiety, which contributes to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Pyrrolone Formation: The final step involves the condensation of the benzodiazole derivative with an appropriate amine and a carbonyl compound to form the pyrrolone ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.

    Medicine: Its unique structure allows for exploration as a pharmacophore in medicinal chemistry, aiming to develop new therapeutic agents.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzodiazole ring can engage in π-π stacking interactions, while the amino and acetyl groups can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Acetylphenyl)-5-amino-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one stands out due to its unique combination of functional groups and ring systems. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-[3-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]phenyl]ethanone

InChI

InChI=1S/C19H16N4O2/c1-11(24)12-5-4-6-13(9-12)23-10-16(25)17(18(23)20)19-21-14-7-2-3-8-15(14)22-19/h2-9,20,25H,10H2,1H3,(H,21,22)

InChI Key

FYMBNZNCIJPLQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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